Product packaging for 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide(Cat. No.:CAS No. 83705-13-9)

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide

Cat. No.: B1681613
CAS No.: 83705-13-9
M. Wt: 307.17 g/mol
InChI Key: CKMBACZHCFMPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a C-Glycosyl Nucleoside Analog

Selenazofurin is formally known as 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide, with a chemical formula of C9H12N2O5Se and a molecular weight of approximately 307.17 g/mol . ontosight.ainih.govuni.lu It is classified as a C-glycosyl compound, meaning its heterocyclic base (selenazole-4-carboxamide) is directly linked to the anomeric carbon of the ribofuranosyl sugar via a carbon-carbon bond, rather than the more common nitrogen-carbon (N-glycosidic) bond found in natural nucleosides. ontosight.aiorkg.org This C-glycosidic linkage provides enhanced metabolic stability compared to N-glycosides. orkg.org Selenazofurin's structure is analogous to that of tiazofurin (B1684497), its sulfur-containing counterpart, where a sulfur atom replaces selenium in the heterocyclic ring. orkg.orgnih.govmdpi.com

Historical Perspective of its Development and Early Research

The discovery of organoselenium compounds with antiviral activity dates back approximately 40 years. innovareacademics.in Selenazofurin emerged as a notable synthetic nucleoside analog, reported as an analog of the broad-spectrum antiviral drug ribavirin (B1680618). innovareacademics.inkubsu.ru Early research explored its potential as an antiviral and anticancer agent. ontosight.ai It was found to be active against a broad spectrum of DNA and RNA viruses, including influenza A and B viruses, demonstrating greater potency in vitro than its sulfur analog, tiazofurin. nih.govmdpi.cominnovareacademics.in Selenazofurin is recognized as one of the first potent selenium-containing antiviral agents with potential medical applications. nih.govmdpi.com Structural studies, including Selenium-77 NMR and crystallographic analyses, have been conducted to elucidate its precise molecular arrangement and properties. acs.orgacs.org

Positioning within Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibitor Research

Selenazofurin exerts its biological effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH). ontosight.aiorkg.orgnih.govnih.govnih.gov IMPDH is a crucial enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides, catalyzing the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). orkg.orgnih.govwikipedia.orgresearchgate.netwikidoc.orgidrblab.net This step is rate-limiting for the production of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. ontosight.aiorkg.orgnih.govresearchgate.net

IMPDH is a significant target for chemotherapeutic agents because its activity is often elevated in rapidly proliferating cells, such as cancer cells and activated lymphocytes. nih.govcapes.gov.br By inhibiting IMPDH, selenazofurin leads to the depletion of intracellular guanine nucleotide pools, thereby limiting cell proliferation. ontosight.ainih.govnih.gov

Like tiazofurin, selenazofurin is a prodrug that requires metabolic conversion within cells to its active form, selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD), which is an analog of NAD+. orkg.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov This active metabolite is responsible for inhibiting IMPDH. orkg.orgnih.govnih.govresearchgate.netresearchgate.net Studies have shown that selenazofurin is a potent IMPDH inhibitor, leading to a significant decrease in IMPDH activity and a concurrent increase in intracellular IMP pools, alongside a reduction in GTP and dGTP concentrations. nih.govnih.govresearchgate.netresearchgate.net For instance, incubation of human myelogenous leukemia K562 cells with 10 µM selenazofurin resulted in a 71% decrease in IMPDH activity. nih.govresearchgate.net

The inhibitory activity of selenazofurin, and its analog tiazofurin, is hypothesized to involve an attractive electrostatic interaction between the heterocyclic selenium atom and the furanose oxygen 1', which constrains rotation about the C-glycosidic bond. orkg.orgresearchgate.netresearchgate.net Structure-activity relationship studies have confirmed that the presence of sulfur or selenium at position 2 of the thiazole (B1198619) or selenazole moiety, respectively, relative to the glycosidic bond, is crucial for both cytotoxicity and IMPDH inhibitory activity. orkg.orgnih.govresearchgate.netresearchgate.net

Research findings comparing selenazofurin with other IMPDH inhibitors like tiazofurin and benzamide (B126) riboside highlight its potency. In studies involving K562 cells, selenazofurin demonstrated the most potent IMPDH inhibition among the three agents. nih.gov

Table 1: Comparison of IMPDH Inhibition in K562 Cells (4 hr incubation, 10 µM concentration) nih.govresearchgate.net

CompoundDecrease in IMPDH Activity (%)Increase in Intracellular IMP Pools
Benzamide Riboside49Not specified
Selenazofurin71Not specified
Tiazofurin26Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O5Se B1681613 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide CAS No. 83705-13-9

Properties

CAS No.

83705-13-9

Molecular Formula

C9H12N2O5Se

Molecular Weight

307.17 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide

InChI

InChI=1S/C9H12N2O5Se/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)

InChI Key

CKMBACZHCFMPLQ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Canonical SMILES

C1=C(N=C([Se]1)C2C(C(C(O2)CO)O)O)C(=O)N

Appearance

Solid powder

Other CAS No.

83705-13-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 beta-ribofuranosylselenazole-4-carboxamide
2-ribofuranosylselenazole-4-carboxamide
RSC II
selenazofurin

Origin of Product

United States

Synthesis and Derivatization of Selenazofurin and Its Analogs

Methodologies for Selenazofurin Total Synthesis

The total synthesis of Selenazofurin, a 2-β-D-ribofuranosyl-1,3-selenazole-4-carboxamide, primarily involves the formation of the 1,3-selenazole (B15495438) ring and its subsequent glycosylation with the D-ribofuranose sugar.

Cyclization reactions are fundamental to the construction of the 1,3-selenazole heterocyclic ring present in Selenazofurin. A common strategy for synthesizing 1,3-selenazoles involves the two-component cyclization of selenoureas with α-haloketones researchgate.net. This method provides an efficient route to these selenium-containing heterocycles researchgate.net. Alternatively, selenoamides, which can be prepared by reacting nitriles with phosphorus pentaselenide (P₂Se₅), serve as crucial building blocks. These selenoamides then undergo reactions with α-bromoketones to yield 1,3-selenazoles in varying yields researchgate.net. Beyond traditional chemical methods, enzymatic approaches have emerged for the formation of selenazole-containing structures. For instance, heterocyclase enzymes, known for creating oxazolines and thiazolines from serine/threonine residues, have been shown to process selenocysteine-containing precursor peptides in vitro, leading to the generation of seleno analogs aist.go.jp.

Selenazofurin is a C-nucleoside, meaning the ribose sugar is directly linked to a carbon atom of the heterocyclic base. While specific detailed pathways for Selenazofurin's C-glycosylation are not extensively detailed in general literature, the synthesis of C-nucleosides typically relies on C-glycosylation reactions. For instance, in the synthesis of tiazofurin (B1684497), a sulfur analog, condensation with 1-cyano protected D-ribose has been reported cqvip.com. The incorporation of the ribofuranosyl moiety is a critical step that establishes the nucleoside structure of Selenazofurin nih.gov.

One-pot and multicomponent reactions (MCRs) offer significant advantages in organic synthesis, including efficiency, atom economy, and reduced waste generation nih.govrsc.org. A sequential one-pot multicomponent reaction has been developed for the synthesis of 2-amino-1,3-selenazole derivatives. This process involves the reaction of amidinoselenourea, formed from isoselenocyanate and N,N-diethyl-amidine, with various halomethylene compounds to furnish the desired 1,3-selenazole derivatives researchgate.net. Such methodologies are highly attractive for the rapid preparation of complex molecules like Selenazofurin, potentially streamlining its total synthesis nih.govlookchem.com.

Stereoselectivity is a crucial consideration in the synthesis of complex molecules, particularly pharmaceuticals like Selenazofurin, where specific stereoisomers often exhibit distinct biological activities rsc.org. While general methods for achieving stereoselectivity in organic synthesis include techniques such as chelate-controlled intramolecular amide enolate alkylation or Sharpless asymmetric dihydroxylation researchgate.net, specific details regarding stereoselective approaches for the total synthesis of Selenazofurin are not widely elaborated in the provided information. However, the importance of stereoselective synthesis for C-nucleosides, including the use of Heck-type C-glycosylation for diastereoselective outcomes, is recognized nih.gov.

Synthesis of Selenazofurin Analogs and Derivatives

The synthesis of Selenazofurin analogs, particularly C-nucleoside analogs of tiazofurin, involves similar C-glycosylation strategies, often with variations in the heterocyclic base.

Several C-nucleoside analogs of tiazofurin, featuring different five-membered heterocyclic rings, have been synthesized to explore structure-activity relationships.

Selenophenfurin (B1196090): Selenophenfurin (5-β-D-ribofuranosylselenophene-3-carboxamide) is synthesized through a direct C-glycosylation approach. Ethyl selenophene-3-carboxylate undergoes stannic chloride-catalyzed C-glycosylation with 1,2,3,5-tetra-O-acetyl-D-ribofuranose. This reaction yields a mixture of 2- and 5-glycosylated regioisomers, including both α- and β-anomers, along with a β-2,5-diglycosylated derivative. The deprotected ethyl 5-β-D-ribofuranosylselenophene-3-carboxamide intermediate is then converted to selenophenfurin via ammonolysis lookchem.comub.edudntb.gov.uaunica.itnih.gov. The precursor, ethyl selenophene-3-carboxylate, can be prepared from 3-iodoselenophene through cyanation and hydrolysis, starting from tetraiodoselenophene ub.edu.

Furanfurin: Furanfurin (5-beta-D-ribofuranosylfuran-3-carboxamide) is prepared by direct stannic chloride-catalyzed C-glycosylation of ethyl 3-furan-carboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose. This glycosylation yields a mixture of 2- and 5-glycosylated regioisomers, encompassing both α- and β-anomers, as well as β-2,5-diglycosylated derivatives. Subsequent deprotection of the resulting ethyl esters with sodium ethoxide, followed by reaction with ammonium (B1175870) hydroxide (B78521), completes the synthesis of furanfurin aist.go.jpnih.govrsc.org.

Thiophenfurin (B1242058): The synthesis of Thiophenfurin (5-β-D-ribofuranosylthiophene-3-carboxamide) closely mirrors that of furanfurin. It involves the direct stannic chloride-catalyzed C-glycosylation of ethyl 3-thiophencarboxylate with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, leading to regioisomeric mixtures. The deprotection of the ethyl ester intermediates is carried out using sodium ethoxide, and the final amidation to yield thiophenfurin is achieved with ammonium hydroxide aist.go.jpnih.govrsc.orgrsc.orgnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool used to confirm the anomeric configuration and the specific glycosylation sites in the synthesized products nih.gov.

Selenopurine Nucleosides and Acyclic Selenopurine Analogs

The development of selenopurine nucleosides and acyclic selenopurine analogs is driven by the bioisosteric replacement of oxygen with selenium, aiming to modulate biological activity. A series of acyclic selenopurine nucleosides, such as seleno-acyclovir and seleno-ganciclovir, have been synthesized based on this rationale wikipedia.org. For instance, seleno-acyclovir has demonstrated potent antiviral activity against Herpes Simplex Virus (HSV)-1 and HSV-2 wikipedia.orgguidetopharmacology.org. The synthesis of these acyclic analogs often involves key diselenide intermediates, which are then condensed with appropriate purine (B94841) derivatives guidetopharmacology.org.

Beyond acyclic forms, 4'-selenopurine nucleosides, including 4'-selenoadenosine and 4'-selenoguanosine, have been synthesized from D-ribose. This synthesis typically involves the construction of a 4'-selenosugar intermediate through C-4 epimerization and SN2 cyclization with a selenide (B1212193) anion (Se2-). Another approach for preparing 6-selenopurine (B1312311) ribonucleosides involves treating 6-chloropurine (B14466) ribosides with methanolic sodium hydrogen selenide or selenourea (B1239437). These methods highlight the versatility in incorporating selenium into various nucleoside scaffolds.

Modifications to the Heterocyclic Base

Modifications to the heterocyclic base of selenazofurin involve altering the selenazole ring or replacing it with other selenium-containing heterocycles. A notable example is selenophenfurin (5-β-D-ribofuranosylselenophene-3-carboxamide), which is a selenophene (B38918) analog of selenazofurin nih.gov. The synthesis of selenophenfurin involves the glycosylation of ethyl selenophene-3-carboxylate under stannic chloride-catalyzed conditions, which yields regioisomers and anomers. The desired β-2,5-diglycosylated derivative is then deprotected and converted into selenophenfurin via ammonolysis nih.gov. Research indicates that the presence of heteroatoms like sulfur or selenium at position 2 of the heterocycle, relative to the glycosidic bond, is crucial for the cytotoxicity and IMPDH inhibitory activity of this class of C-nucleosides nih.gov. General synthetic methods for 1,3-selenazoles, which form the core of selenazofurin, often involve the condensation of α-haloketones with selenourea or selenoamides.

Modifications to the Ribofuranosyl Moiety

Modifications to the ribofuranosyl moiety of selenazofurin involve altering the sugar ring structure or introducing new functional groups. The synthesis of 4'-selenonucleosides, where the furanose oxygen at the 4' position is replaced by selenium, represents a significant modification of the ribofuranosyl moiety. Furthermore, the creation of acyclic nucleoside analogs, such as seleno-acyclovir and seleno-ganciclovir, fundamentally alters the sugar component from a cyclic ribofuranose to an acyclic chain wikipedia.orgguidetopharmacology.org.

Direct derivatization of selenazofurin's ribofuranosyl moiety has also been explored. For instance, acetylation of selenazofurin (specifically, 2-β-D-ribofuranosylselenazole-4-carboxamide) can yield 2-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)selenazole-4-carboxamide. More importantly for biological activity, phosphorylation of selenazofurin at the 5'-hydroxyl group leads to the formation of its 5'-phosphate derivative researchgate.netnih.gov. These modifications are critical for understanding the metabolic activation and cellular interactions of selenazofurin.

Prodrug Strategies for Selenazofurin

Selenazofurin itself functions as a prodrug, requiring metabolic activation within the cell to exert its pharmacological effects. This strategy is common for nucleoside analogs to improve their bioavailability, cellular uptake, or to target specific enzymes for activation.

Design and Synthesis of Prodrugs

The primary prodrug strategy for selenazofurin involves its conversion to selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD), which is the active metabolite responsible for IMPDH inhibition nih.gov. The design principle behind SAD is to mimic the natural cofactor nicotinamide (B372718) adenine dinucleotide (NAD+), thereby allowing it to bind to and inhibit IMPDH effectively nih.gov.

The synthesis of SAD proceeds in two main stages. First, selenazofurin is phosphorylated to its 5'-monophosphate researchgate.netnih.gov. This phosphorylation step is crucial as the monophosphate is an intermediate for the subsequent dinucleotide formation. Second, the selenazofurin 5'-monophosphate is coupled with adenosine (B11128) 5'-monophosphate (AMP). This coupling reaction is typically achieved through imidazole-catalyzed conditions, leading to the formation of the dinucleotide SAD. This synthetic approach ensures the formation of the biologically active form in vitro for research and in vivo through metabolic processes.

Evaluation of Prodrug Activation Pathways

The evaluation of selenazofurin's prodrug activation pathways focuses on understanding the enzymatic conversions that lead to the formation of its active metabolite, SAD. Upon cellular uptake, selenazofurin undergoes sequential phosphorylation. The initial and rate-limiting step is the phosphorylation of selenazofurin to its 5'-monophosphate nih.gov. This conversion is typically catalyzed by cellular kinases, although specific kinases involved are subject to ongoing research.

Following the formation of selenazofurin 5'-monophosphate, it is further converted into the active dinucleotide, SAD. This subsequent conversion is catalyzed by enzymes such as NAD pyrophosphorylase (also known as nicotinamide mononucleotide adenylyltransferase), which couples the monophosphate with AMP. Studies have shown that SAD is formed naturally by NAD pyrophosphorylase from P388 lymphoblasts, highlighting the physiological relevance of this activation pathway. The successful conversion to SAD is critical for selenazofurin's inhibitory activity against IMPDH, leading to the observed depletion of guanine (B1146940) nucleotide pools and its therapeutic effects nih.gov.

Molecular and Biochemical Mechanisms of Action

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme in the purine (B94841) salvage and de novo biosynthesis pathways. Its inhibition by selenazofurin is central to the compound's mechanism of action. ontosight.ai

IMPDH catalyzes the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgnih.gov This reaction represents the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, including guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), guanosine triphosphate (GTP), and deoxyguanosine triphosphate (dGTP). wikipedia.orgnih.govnih.govuniprot.orgnih.govnih.gov Guanine nucleotides are indispensable for numerous cellular functions, such as DNA and RNA synthesis, signal transduction, energy transfer, and glycoprotein (B1211001) synthesis. wikipedia.orgnih.govnih.govuniprot.orgnih.gov By regulating the intracellular guanine nucleotide pool, IMPDH plays a vital role in cell growth and proliferation. wikipedia.orguniprot.org Inhibition of IMPDH leads to a depletion of guanylate pools and a concomitant accumulation of IMP. nih.govnih.gov

Selenazofurin, a C-glycosyl nucleoside, functions as a prodrug, meaning it must be metabolically activated within the cell to exert its inhibitory effects. nih.govacs.orgmdpi.com Its active metabolite is selenazofurin adenine dinucleotide (SAD), which structurally and functionally mimics the natural cofactor nicotinamide adenine dinucleotide (NAD⁺). nih.govnih.govacs.orgmdpi.comnih.gov This mimicry allows SAD to interact with the NAD⁺ cofactor binding domain of IMPDH, thereby interfering with the enzyme's catalytic activity. mdpi.comcsic.es

In humans, two isoforms of IMPDH exist: IMPDH Type I and IMPDH Type II. nih.govnih.govacs.orgresearchgate.net IMPDH Type I is generally considered a "housekeeping" enzyme, constitutively expressed in most normal tissues. nih.govnih.govresearchgate.net In contrast, IMPDH Type II is typically upregulated in rapidly proliferating cells, such as cancer cells, and plays a significant role in their growth. nih.govnih.govacs.orgresearchgate.net Research indicates that selenazofurin, through its active metabolite SAD, inhibits both IMPDH Type I and Type II isoforms. researchgate.net While some related IMPDH inhibitors show selectivity towards Type II, studies on selenazofurin have not revealed a significant difference in its inhibitory potency between the two isoforms. researchgate.netresearchgate.net

Kinetic studies have characterized the nature of IMPDH inhibition by selenazofurin's active metabolite, SAD. SAD, along with its sulfur analog tiazofurin (B1684497) adenine dinucleotide (TAD), has been shown to exhibit uncompetitive inhibition with respect to NAD⁺. nih.gov This indicates that SAD binds to the IMPDH-IMP complex, rather than to the free enzyme or the enzyme-NAD⁺ complex. For the L1210 IMPDH enzyme, the inhibition constant (Kii) for SAD was determined to be 3.3 x 10⁻⁸ M, while TAD had a Kii of 5.7 x 10⁻⁸ M. nih.gov Other sources describe TAD (and by extension SAD) as non-competitive inhibitors. mdpi.com

Table 1: Kinetic Parameters of IMPDH Inhibition by Selenazofurin and Tiazofurin Analogs

Inhibitor AnalogEnzyme SourceType of Inhibition (vs. NAD⁺)Kii (M) nih.gov
Selenazofurin Adenine Dinucleotide (SAD)L1210 IMPDHUncompetitive3.3 x 10⁻⁸
Tiazofurin Adenine Dinucleotide (TAD)L1210 IMPDHUncompetitive5.7 x 10⁻⁸

The IMPDH enzyme catalyzes the oxidation of IMP to XMP, a reaction that requires NAD⁺ as a cofactor, which is reduced to NADH. nih.govnih.gov The active site of IMPDH is structured to accommodate both the substrate, IMP, and the cofactor, NAD⁺. wikipedia.org As an NAD⁺ analog, SAD binds to the NAD⁺ binding site of the IMPDH enzyme. csic.es Structural-activity relationship studies have highlighted the importance of the selenium atom within the selenazole moiety of selenazofurin for its IMPDH inhibitory activity. acs.orgresearchgate.netresearchgate.net Computational analyses suggest that a favorable intramolecular electrostatic interaction between the partially positive selenium atom and the negative oxygen of the ribose sugar contributes to the rotational constraint around the C-glycosidic bond, which is crucial for its inhibitory action. acs.orgresearchgate.netresearchgate.net

Metabolic Activation Pathways

Selenazofurin is recognized as a prodrug, necessitating intracellular metabolic conversion to its active form to exert its pharmacological effects. nih.govmdpi.com This activation typically occurs in two sequential steps, leading to the formation of selenazofurin adenine dinucleotide (SAD). nih.govmdpi.comnih.gov Initially, selenazofurin undergoes phosphorylation to its 5'-monophosphate derivative. Subsequently, this monophosphate is adenylated through a reaction with adenosine (B11128) monophosphate (AMP), a process often facilitated by enzymes such as NAD pyrophosphorylase. nih.govacs.org The efficiency of this metabolic activation pathway can influence the compound's efficacy, as resistance to similar IMPDH inhibitors, like tiazofurin, has been linked to decreased activity of enzymes involved in the formation of these NAD analogs, such as NMN adenylyltransferase. nih.govmdpi.com

Conversion to Selenazole-4-carboxamide Adenine Dinucleotide (SAD)

For selenazofurin to become biologically active, it undergoes a series of metabolic conversions within the cell. The initial step involves its phosphorylation to a 5'-monophosphate derivative. Subsequently, this monophosphate is adenylylated to form selenazole-4-carboxamide adenine dinucleotide (SAD) researchgate.netresearchgate.netnih.govjci.org. SAD is a structural analog of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in numerous cellular redox reactions and metabolic processes pnas.orgproteopedia.orgjci.org. The formation of SAD is critical for selenazofurin's inhibitory activity against IMPDH researchgate.netpnas.org.

Role of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

The enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) plays a pivotal role in the metabolic activation of selenazofurin. NMNAT catalyzes the adenylylation step, converting selenazofurin 5'-monophosphate into the active metabolite, SAD researchgate.netnih.govnih.govresearchgate.netnih.gov. This enzyme is a rate-limiting step in the biosynthesis of NAD+ and its analogs, highlighting its importance in cellular NAD+ homeostasis and the activation of certain prodrugs like selenazofurin nih.govasm.orgmdpi.com. Research has indicated a correlation between NMNAT activity and cellular sensitivity to selenazofurin; leukemic cells sensitive to selenazofurin exhibit high NMNAT activity, whereas resistant clones show significantly downregulated NMNAT activity nih.gov. Mammalian cells express three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3), each possessing distinct molecular and catalytic properties, as well as specific subcellular localizations nih.govmdpi.com. All known NAD+ metabolic routes converge at the NMNAT-catalyzed step, underscoring its central role in NAD+ production mdpi.com.

Pathways Leading to Nucleotide Triphosphate Analogs (e.g., Selenazofurin 5'-Triphosphate)

Beyond its conversion to SAD, selenazofurin can also be phosphorylated to form nucleotide triphosphate analogs, such as selenazofurin 5'-triphosphate. This compound is a nucleotide analog whose chemical structure, comprising a selenazole base, a ribose sugar moiety, and a triphosphate group, mimics that of natural nucleotides ontosight.ai. This structural mimicry allows selenazofurin 5'-triphosphate to be incorporated into nucleic acids by viral or cellular enzymes ontosight.ai. Studies have investigated the effects of selenazofurin 5'-triphosphate on replicative functions, particularly its inhibitory impact on influenza virus RNA-dependent RNA polymerases, affecting both primer generation (transcription initiation) and subsequent RNA elongation nih.gov.

Downstream Cellular Effects

The primary biochemical consequence of selenazofurin's action is the potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway ontosight.airesearchgate.netresearchgate.netnih.govnih.govasm.orgpnas.orgproteopedia.orgresearchgate.netscispace.comcam.ac.uk. IMPDH catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the synthesis of guanine nucleotides researchgate.netunisi.itasm.orgproteopedia.orgidrblab.net. Selenazofurin has consistently been demonstrated as a more potent IMPDH inhibitor compared to related compounds like tiazofurin and benzamide (B126) riboside researchgate.netresearchgate.netnih.govnih.gov. SAD, the active metabolite, acts as an uncompetitive inhibitor of IMPDH with respect to NAD+, with reported Kii values around 3.3 x 10-8 M nih.gov.

Table 1: Comparative IMPDH Inhibition and Guanine Nucleotide Depletion in K562 Cells

CompoundIMPDH Activity Decrease (%)GTP Level Decrease (%)
Selenazofurin71 researchgate.netnih.govNot directly reported for Selenazofurin, but analogous selenophenfurin (B1196090) showed 58% researchgate.net
Tiazofurin26 researchgate.netnih.govNot reported
Benzamide Riboside49 researchgate.netnih.govNot reported
Selenophenfurin76 researchgate.net58 researchgate.net

Depletion of Guanine Nucleotide Pools (GTP, dGTP)

The potent inhibition of IMPDH by selenazofurin leads to a significant reduction in the intracellular pools of guanine nucleotides, specifically guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) researchgate.netresearchgate.netnih.govunisi.itnih.govasm.orgnih.govaacrjournals.orgresearchgate.net. This depletion is a direct and crucial consequence of IMPDH blockade, as the enzyme is essential for the de novo synthesis of these nucleotides researchgate.netresearchgate.netasm.orgnih.gov. The cytotoxic effects of selenazofurin can be effectively reversed by the exogenous addition of guanosine or guanine, which bypasses the IMPDH inhibition and replenishes the guanine nucleotide pools nih.govasm.orgaacrjournals.org.

Impact on DNA and RNA Synthesis

The depletion of guanine nucleotide pools, particularly GTP and dGTP, directly impacts nucleic acid synthesis. These nucleotides serve as essential building blocks for both DNA and RNA synthesis aacrjournals.org. Consequently, the decrease in guanylate pools induced by selenazofurin is accompanied by a marked inhibition of both RNA and DNA synthesis researchgate.netnih.govaacrjournals.org. Furthermore, selenazofurin 5'-triphosphate, by mimicking natural nucleotides, can be incorporated into growing RNA or DNA strands. This incorporation can lead to the inhibition of viral RNA synthesis or interfere with cellular enzymes vital for DNA replication and transcription, potentially causing mutations or disruptions in DNA synthesis ontosight.ai. Selenazofurin has also been observed to impair the cellular utilization of exogenous guanine salvage pathways for DNA and RNA synthesis aacrjournals.orgscilit.com.

Influence on G-Protein Function and Cellular Regulation

Guanine nucleotides, particularly GTP, are indispensable for a multitude of cellular processes, acting as substrates, activators, or regulators in various metabolic pathways aacrjournals.org. GTP is a critical component in the function of G-proteins, which are central to signal transduction and cellular regulation. While selenazofurin's primary direct target is IMPDH, the profound depletion of intracellular GTP pools resulting from IMPDH inhibition would inevitably affect G-protein function and, by extension, numerous downstream cellular regulatory processes that rely on GTP-dependent signaling. IMPDH inhibitors, including selenazofurin, have been shown to induce cellular differentiation and apoptosis, which are consequences of the sustained depletion of GTP nih.gov. Additionally, NAD+, whose synthesis is indirectly affected by selenazofurin's metabolism into an NAD analog, plays significant regulatory roles in DNA damage repair and cell growth nih.govjci.org. Selenazofurin has also been identified as a weak inhibitor of poly(ADP-ribose) polymerase (PARP), an NAD-utilizing enzyme crucial for DNA repair processes nih.govjci.org.

Structure Activity Relationships Sar and Computational Studies

Structural Determinants for IMPDH Inhibitory Activity

The efficacy of Selenazofurin as an IMPDH inhibitor is intricately linked to specific elements within its molecular architecture, particularly the selenium atom, the C-glycosidic bond, and the resulting electrostatic interactions.

Importance of the Selenium Atom and its Position

A critical finding from SAR studies on Selenazofurin and its analogs, such as tiazofurin (B1684497), is the indispensable role of the heteroatom (sulfur or selenium) at position 2 of the heterocyclic moiety relative to the glycosidic bond. nih.govnih.govwikipedia.orgnih.govwikipedia.org The presence of either sulfur (as in tiazofurin) or selenium (as in selenazofurin) in this specific position is essential for both the compound's cytotoxicity and its IMPDH inhibitory activity. nih.govnih.govwikipedia.orgnih.govwikipedia.org Conversely, the nitrogen atom in the heterocycle does not appear to be essential for this activity. nih.govnih.govwikipedia.org

Selenazofurin, being the selenium analog of tiazofurin, demonstrates enhanced potency. In several in vitro studies, selenazofurin was found to be 5 to 10 times more potent than tiazofurin. fishersci.ca This increased potency underscores the favorable contribution of the selenium atom to the compound's biological activity.

Table 1: Comparative Potency of Selenazofurin vs. Tiazofurin

CompoundHeteroatom at Position 2Relative Potency (vs. Tiazofurin)
TiazofurinSulfur (S)1x
SelenazofurinSelenium (Se)5-10x more potent

Role of the C-Glycosidic Bond Conformation and Flexibility

The inhibitory mechanism of Selenazofurin is strongly influenced by the conformation and flexibility of its C-glycosidic bond, which links the selenazole base to the ribofuranosyl sugar. nih.govnih.govwikipedia.orgguidetopharmacology.org It has been hypothesized that the compound's inhibitory activity stems from an attractive electrostatic interaction between the heterocyclic selenium atom and the furanose oxygen 1'. nih.govnih.govwikipedia.orgguidetopharmacology.org This intramolecular interaction imposes a rotational constraint around the C-glycosidic bond in Selenazofurin and its active anabolite, SAD. nih.govnih.govwikipedia.orgguidetopharmacology.org

Computational methods have further supported this, suggesting that the rotational constraint is governed by a balance of favorable intramolecular (1-4) electrostatic interactions between the partially positive selenium and the negative oxygen of the ribose, and unfavorable van der Waals contacts involving the heteroatoms and the ribose C2'-H and O4'. nih.govwikipedia.org Crystallographic studies of Selenazofurin have revealed that the sugar moiety adopts a C2' endo pucker conformation. guidetopharmacology.org Furthermore, research on C-nucleoside analogs of tiazofurin indicates that optimal activity requires an electrophilic sulfur (or selenium) adjacent to the C-glycosidic bond and an energetically favorable conformer around χ = 0°. nih.gov More constrained compounds, implying less flexibility around this bond, tend to exhibit higher activity. nih.gov

Electrostatic Interactions (e.g., Selenium-Oxygen Interaction)

Electrostatic interactions play a crucial role in the mechanism of action of Selenazofurin. A key attractive electrostatic interaction occurs between the heterocyclic selenium atom and the furanose oxygen 1' of the ribose sugar. nih.govnih.govwikipedia.orgguidetopharmacology.org This interaction is not merely hypothetical; crystallographic studies of Selenazofurin have provided direct evidence of close contacts between the selenazole selenium and the furanose oxygen. nih.govguidetopharmacology.org

Computational Modeling and Molecular Docking

Computational approaches, including molecular modeling and docking, have been instrumental in understanding the conformational preferences of Selenazofurin and its binding interactions with IMPDH and other targets.

Analysis of Binding to IMPDH and Other Targets

Molecular docking and other computational analyses are widely applied to understand how Selenazofurin and its active metabolite, SAD, bind to IMPDH. Selenazofurin is a prodrug that is converted intracellularly to SAD, which then acts as an NAD+ analog. nih.govnih.govwikipedia.orgfishersci.caguidetopharmacology.org SAD inhibits IMPDH by binding to the NAD cofactor binding domain of the enzyme. fishersci.cametabolomicsworkbench.org This binding effectively blocks the enzyme's catalytic activity, which is the rate-limiting step in guanine (B1146940) nucleotide biosynthesis. nih.govnih.govwikipedia.orgsci-toys.comfishersci.ca

Computational studies, including virtual screening and molecular docking, are routinely used in drug discovery to identify and characterize potential IMPDH inhibitors. metabolomicsworkbench.orgamdb.onlinectdbase.orgidrblab.net These methods allow for the prediction of binding affinities, identification of key amino acid residues involved in ligand-enzyme interactions, and analysis of the binding patterns within the active site. metabolomicsworkbench.orgamdb.online While specific detailed docking poses for Selenazofurin itself were not extensively detailed in the provided search results, the general application of these computational techniques confirms their utility in understanding the interaction of NAD+ analogs, like SAD, with the IMPDH enzyme. IMPDH is a validated therapeutic target for various conditions, including cancer, viral infections, and autoimmune diseases, and computational modeling aids in the design of new inhibitors. nih.govnih.govwikipedia.orgsci-toys.comfishersci.cametabolomicsworkbench.orgctdbase.org

SAR of Selenazofurin Analogs

The biological activity of selenazofurin is highly dependent on its molecular structure, with specific modifications to both the heterocyclic ring and the ribofuranosyl moiety profoundly influencing its efficacy. Computational and crystallographic studies have been instrumental in elucidating these relationships, highlighting critical interactions that govern its inhibitory potential against IMPDH and its cytotoxic effects researchgate.netacs.org.

Impact of Heterocyclic Ring Modifications

The nature of the heterocyclic ring in selenazofurin and its analogs plays a pivotal role in their biological activity. A key finding in SAR studies is the essential requirement of a sulfur (S) or selenium (Se) atom at position 2 of the thiazole (B1198619) or selenazole moiety, respectively, relative to the glycosidic bond, for both cytotoxicity and IMPDH inhibitory activity. Conversely, the presence of a nitrogen (N) atom in this position does not confer similar activity acs.org.

A direct comparison between selenazofurin and its sulfur analog, tiazofurin, reveals that selenazofurin is significantly more potent as an antiviral agent wiley-vch.de. This enhanced potency is attributed to the selenium atom, which influences the electronic structure and intramolecular interactions within the molecule. Specifically, an attractive electrostatic interaction between the heterocyclic selenium atom and the furanose oxygen at position 1' is hypothesized to constrain rotation around the C-glycosidic bond, which is crucial for its inhibitory activity researchgate.netacs.org.

Effects of Substitutions on Biological Activity

Beyond the core heterocyclic ring, modifications to other parts of the selenazofurin molecule, particularly the ribofuranosyl moiety and other positions on the heterocyclic base, can significantly alter its biological activity. Research has shown that even small structural changes can lead to profound differences in biological outcomes nih.gov.

Studies involving C-nucleosides related to selenazofurin have investigated modifications in the furanose ring. For example, analogs such as ara-tiazofurin and xylo-tiazofurin, which involve stereochemical changes in the ribofuranosyl sugar, have been evaluated for their IMPDH inhibitory and cytotoxic effects researchgate.net. These studies indicate that the specific stereochemistry and arrangement of hydroxyl groups on the ribofuranosyl sugar are critical for optimal interaction with the target enzyme and subsequent biological activity.

Preclinical Efficacy Studies

In Vivo Preclinical Studies

Efficacy in Murine Tumor Models (e.g., L1210 and P388 Leukemias)

Selenazofurin has demonstrated significant antitumor activity in various in vivo murine tumor models. Studies have shown its efficacy against murine leukemia L1210 and P388 nih.gov. Specifically, selenazofurin (CI-935) was found to be 3- to 10-fold more cytotoxic to murine or human tumor cells in vitro compared to its sulfur analog, tiazofurin (B1684497) (CI-909), and exhibited superior activity against P388 mouse leukemia in vivo nih.gov. Beyond leukemias, selenazofurin has also shown pronounced antitumor activity in animal models of murine melanoma cancers rsc.org. These in vivo observations are supported by in vitro findings, where selenazofurin effectively inhibited the proliferation of L1210 cells umich.edujci.org. The antiproliferative effects are linked to the compound's ability to reduce cellular NAD content and interfere with NAD synthesis by blocking the formation of nicotinamide (B372718) mononucleotide jci.org.

Tumor Model Efficacy Observation (In Vivo) Reference
P388 Mouse Leukemia More active than tiazofurin nih.gov
L1210 Mouse Leukemia Cytotoxic activity nih.gov
Murine Melanoma Pronounced antitumor activity rsc.org

Antiviral Efficacy in Animal Models

Selenazofurin is recognized for its broad-spectrum antiviral activity nih.govmdpi.com. It is considered the first potent selenium-containing antiviral agent with potential medical applications mdpi.com. The compound exhibits activity against a wide range of DNA and RNA viruses, including influenza A and B viruses mdpi.com. While the compound has shown significant promise in in vitro antiviral assays, and the need for in vivo evaluation of its efficacy, particularly in combination therapies, has been highlighted, specific detailed in vivo animal model results for selenazofurin as a standalone antiviral agent are not extensively documented in the provided literature compared to its combination studies asm.orgosti.gov.

Combination Studies

Combinations with Other Antineoplastic Agents

Selenazofurin has been shown to synergistically potentiate the cytotoxic effects of certain DNA-damaging antineoplastic agents. Continuous incubation of L1210 cells with selenazofurin resulted in a progressive and synergistic potentiation of the cytotoxic effects induced by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) jci.org. This synergistic effect is linked to selenazofurin's ability to modulate NAD and poly(ADP-ribose) metabolism, providing a basis for designing combination chemotherapy strategies with DNA strand-disrupting agents jci.org. While some investigations have indicated that preincubation with selenazofurin might partially protect hematopoietic cells (such as the THP-1 cell line and chronic lymphocytic leukemia (CLL) lymphocytes) from cell death induced by alkylating agents like MNNG and chlorambucil, this effect is noted as potentially influencing spontaneous cell death, distinct from the synergistic potentiation of induced cytotoxicity nih.gov.

Mechanisms of Resistance and Overcoming Resistance

Cellular Mechanisms of Resistance

The efficacy of selenazofurin relies on its intracellular activation to its active dinucleotide form. Therefore, mechanisms that interfere with this activation or bypass its inhibitory effects can lead to resistance.

Selenazofurin, like tiazofurin (B1684497), is a prodrug that requires intracellular metabolic conversion to its active dinucleotide form, selenazole-4-carboxamide-adenine dinucleotide (SAD). mdpi.comnih.gov This conversion involves a two-step process, with nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT) playing a crucial role in the second step, catalyzing the condensation of the monophosphate form of selenazofurin with ATP to form SAD. mdpi.comnih.govwikipedia.orgresearchgate.net

A primary mechanism of resistance to tiazofurin, and by extension, to selenazofurin due to their similar metabolic pathways, is a significant decrease in NMNAT activity within resistant cells. mdpi.comnih.govresearchgate.netrcsb.org Studies have shown that leukemic cells sensitive to tiazofurin (and benzamide (B126) riboside, another IMPDH inhibitor) exhibit high NMNAT activity, whereas resistant clones demonstrate greatly downregulated NMNAT activity, sometimes less than 0.1% of the wild-type level. nih.gov This reduction in NMNAT activity limits the intracellular conversion of selenazofurin to its active metabolite, thereby reducing its inhibitory effect on IMPDH and allowing cancer cells to maintain sufficient guanine (B1146940) nucleotide pools for proliferation. mdpi.comnih.gov

Table 1: Impact of NMNAT Activity on Selenazofurin/Tiazofurin Sensitivity

Cell Type/ConditionNMNAT Activity (Relative to Wild Type)Sensitivity to Selenazofurin/TiazofurinReference
Sensitive Leukemic CellsHighSensitive nih.gov
Resistant Leukemic Clones<0.1%Resistant nih.gov

The primary action of selenazofurin is to inhibit the de novo synthesis of guanine nucleotides by targeting IMPDH. rsc.orgmdpi.com Cells possess two main pathways for nucleotide synthesis: the de novo pathway and the salvage pathway. nih.govnih.govcore.ac.uk While the de novo pathway synthesizes nucleotides from simpler precursors, the salvage pathway recycles pre-existing nucleobases and nucleosides. nih.govcore.ac.uk

In response to the inhibition of the de novo purine (B94841) synthesis pathway by agents like selenazofurin, cancer cells can adapt by upregulating or increasing their reliance on the purine salvage pathway. nih.gov This metabolic adaptation allows resistant cells to acquire the necessary guanine nucleotides from recycled sources, bypassing the blocked de novo synthesis pathway and mitigating the effects of selenazofurin. nih.govcore.ac.uk This compensatory mechanism highlights the metabolic flexibility of cancer cells in developing resistance to antimetabolite drugs.

Future Directions in Selenazofurin Research

Exploration of Novel Target Pathways

While the primary mechanism of action of selenazofurin is the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, ongoing research seeks to uncover novel target pathways to better understand its full therapeutic potential. The profound impact of GTP depletion on cellular processes suggests that the effects of selenazofurin may extend beyond simple inhibition of nucleic acid synthesis.

A significant area of investigation is the effect of selenazofurin on G-protein signaling pathways. Guanine (B1146940) nucleotide-binding proteins (G-proteins) are critical signaling molecules that rely on GTP for their activation. By reducing the availability of GTP, selenazofurin can indirectly down-regulate the activity of various G-proteins, thereby impacting a wide array of cellular functions, including cell proliferation, differentiation, and survival. nih.gov Incomplete depletion of cellular GTP levels appears to be sufficient to modulate G-protein function, leading to growth inhibition or the induction of apoptosis. nih.gov

Another avenue of exploration is the potential for selenazofurin to induce apoptosis through pathways that are either dependent on or independent of IMPDH inhibition. The cellular stress caused by nucleotide pool imbalance can trigger programmed cell death. Research is focused on elucidating the specific apoptotic pathways activated by selenazofurin and identifying the key molecular players involved. This could reveal new therapeutic strategies, particularly in cancer, where evasion of apoptosis is a common mechanism of drug resistance.

Furthermore, the role of selenazofurin in modulating the expression of cellular genes such as p53, c-myc, and Ki-ras is an active area of research. nih.gov IMPDH activity has been linked to the expression of these critical genes, and its inhibition by selenazofurin could therefore have far-reaching effects on cell cycle control and tumorigenesis. Understanding these downstream effects will be crucial in identifying new applications for selenazofurin and its analogs.

Development of Advanced Synthetic Methodologies

The chemical synthesis of selenazofurin and other C-nucleosides presents considerable challenges, often characterized by multi-step processes, low yields, and difficulties in achieving the desired stereochemistry. Consequently, the development of advanced synthetic methodologies is a critical area of research to facilitate the production of selenazofurin and a diverse library of its analogs for further biological evaluation.

Traditional synthetic routes to C-nucleosides, including selenazofurin, have often been linear, which limits the ability to generate a wide range of derivatives for structure-activity relationship (SAR) studies. nih.gov More advanced, convergent synthetic strategies are being explored to overcome these limitations. These approaches involve the separate synthesis of the heterocyclic base and the ribose sugar moiety, followed by their coupling in a later step. This modular approach allows for greater flexibility in modifying both components of the molecule. nih.gov

One of the key challenges in C-nucleoside synthesis is the formation of the carbon-carbon bond between the anomeric carbon of the ribose sugar and the heterocyclic base. Novel coupling methodologies are being investigated to improve the efficiency and stereoselectivity of this crucial step. These include the use of organometallic reagents and transition-metal catalysts to promote the desired bond formation.

Furthermore, enzymatic and biocatalytic approaches are emerging as promising alternatives to traditional chemical synthesis. mdpi.com The use of enzymes could offer several advantages, including high stereoselectivity, milder reaction conditions, and a reduction in the need for protecting groups, thereby streamlining the synthetic process. Researchers are exploring the use of nucleoside phosphorylases and other enzymes to catalyze the formation of the C-glycosidic bond.

The development of efficient methods for the synthesis of selenazofurin's active metabolite, selenazole-4-carboxamide adenine (B156593) dinucleotide (SAD), is also a priority. SAD is an analog of nicotinamide (B372718) adenine dinucleotide (NAD) and is a potent inhibitor of IMPDH. mdpi.com Chemical and enzymatic methods for the synthesis of NAD analogs are being adapted for the production of SAD and related compounds. mdpi.com

Rational Design of Next-Generation Selenazofurin Analogs and IMPDH Inhibitors

The rational design of next-generation selenazofurin analogs and other IMPDH inhibitors is a key focus of current research, aiming to develop compounds with improved potency, selectivity, and pharmacokinetic properties. This endeavor is largely guided by a deep understanding of the structure and function of IMPDH and the mode of action of existing inhibitors.

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new analogs. It has been established that the selenium atom in the selenazole ring of selenazofurin plays a critical role in its inhibitory activity. nih.gov Specifically, the presence of a sulfur or selenium atom at the 2-position of the thiazole (B1198619) or selenazole ring, respectively, is essential for cytotoxicity and IMPDH inhibition. nih.gov Computational modeling suggests that an attractive electrostatic interaction between the selenium atom and the furanose oxygen of the ribose moiety constrains the rotation around the C-glycosidic bond, which is important for its inhibitory activity. nih.gov

Leveraging this knowledge, researchers are designing and synthesizing novel analogs with modifications to both the heterocyclic base and the sugar moiety. For instance, the selenophene (B38918) analog of selenazofurin, selenophenfurin (B1196090), has shown comparable antiproliferative activity to selenazofurin and greater potency than its thiophene (B33073) and thiazole counterparts. nih.gov

Computational approaches, such as molecular docking and virtual screening, are being employed to identify novel scaffolds that can bind to the active site of IMPDH. nih.gov These in silico methods allow for the rapid screening of large chemical libraries to identify promising lead compounds for further development. nih.gov The crystal structure of human IMPDH in complex with inhibitors provides a detailed map of the active site, enabling the design of molecules that can make optimal interactions with key amino acid residues.

A significant goal in the design of next-generation IMPDH inhibitors is to achieve selectivity for the type II isoform of the enzyme, which is preferentially expressed in cancer cells and activated lymphocytes. nih.gov Selective inhibition of IMPDH type II could lead to a wider therapeutic window and reduced side effects compared to non-selective inhibitors. Structure-based drug design is a powerful tool for developing isoform-selective inhibitors by exploiting subtle differences in the active sites of the two isoforms.

Investigative Studies on Immunomodulatory Effects in Preclinical Settings

The role of selenazofurin as an inhibitor of IMPDH suggests that it possesses significant immunomodulatory properties. IMPDH is a critical enzyme for the proliferation of lymphocytes, as these cells rely heavily on the de novo pathway for purine (B94841) synthesis. By depleting the intracellular pool of guanine nucleotides, IMPDH inhibitors like selenazofurin can suppress the proliferation of both T and B lymphocytes. nih.gov This forms the basis for their use as immunosuppressive agents.

Preclinical studies with other IMPDH inhibitors, such as mycophenolic acid (MPA), have demonstrated potent immunomodulatory effects. In animal models of systemic lupus erythematosus (SLE), MPA has been shown to decrease mitogen-induced lymphocyte proliferation, reduce the production of immunoglobulins and autoantibodies, and down-regulate the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-10 (IL-10). nih.gov These effects are reversible with the addition of guanosine, confirming that they are a direct consequence of IMPDH inhibition. nih.gov

Given that selenazofurin is a more potent inhibitor of IMPDH than many other compounds in its class, it is hypothesized to have strong immunomodulatory effects. Preclinical investigations are warranted to explore the specific effects of selenazofurin on various immune cell populations, including T cells, B cells, and macrophages. These studies would aim to characterize the impact of selenazofurin on lymphocyte activation, differentiation, and effector functions.

Application in Combination Therapies for Enhanced Efficacy

A promising strategy to enhance the therapeutic efficacy of selenazofurin is its use in combination with other therapeutic agents. This approach can lead to synergistic effects, overcome drug resistance, and potentially reduce the doses of individual drugs, thereby minimizing toxicity.

The most well-documented synergistic interaction of selenazofurin is with ribavirin (B1680618), another antiviral agent that inhibits IMPDH. The combination of selenazofurin and ribavirin has demonstrated broad-spectrum synergistic antiviral activity against a range of viruses, including mumps, measles, and parainfluenza virus type 3. nih.govnih.gov The synergistic effect is believed to result from the dual inhibition of IMPDH at different points, leading to a more profound and sustained depletion of intracellular GTP pools. nih.gov This combination allows for the use of lower concentrations of each drug to achieve the same antiviral effect, which could be advantageous in a clinical setting. nih.gov

In the context of cancer therapy, the combination of selenazofurin with other chemotherapeutic agents is an area of active investigation. Since selenazofurin targets the de novo purine synthesis pathway, it is rational to combine it with drugs that have different mechanisms of action. For example, combining selenazofurin with agents that induce DNA damage or inhibit other key cellular processes could lead to enhanced cancer cell killing. Preclinical studies with other selenium-containing compounds have shown synergistic effects when combined with standard chemotherapeutics like cisplatin (B142131) and 5-fluorouracil. nih.gov These combinations have been shown to not only increase the anticancer efficacy but also, in some cases, reduce the side effects of the conventional drugs. nih.gov

Future preclinical studies should explore the combination of selenazofurin with a variety of anticancer agents, including targeted therapies and immunotherapies. For instance, combining selenazofurin with inhibitors of signaling pathways that are constitutively active in cancer cells could be a promising approach. Moreover, given the immunomodulatory properties of selenazofurin, its combination with immune checkpoint inhibitors could potentially enhance the anti-tumor immune response.

The following table summarizes preclinical studies on the combination of selenazofurin with other agents:

Q & A

Q. What are the key synthetic methodologies for Selenazofurin, and how do they differ from its sulfur analog, thiazofurin?

Selenazofurin is synthesized via nucleoside analog pathways, where selenium replaces sulfur in the heterocyclic ring. A novel method involves cyclocondensation of selenourea derivatives with α-haloketones, followed by glycosylation to form the ribofuranosyl moiety . Unlike thiazofurin, selenium’s larger atomic radius and polarizability require modified reaction conditions (e.g., lower temperatures and inert atmospheres) to prevent oxidation . Characterization via X-ray crystallography confirms structural differences, such as elongated C–Se bonds (1.93 Å vs. C–S bonds at 1.81 Å) .

Q. What experimental techniques are critical for characterizing Selenazofurin’s structure and purity?

Key techniques include:

  • X-ray crystallography : Resolves selenium’s position in the heterocycle and glycosidic bond conformation .
  • NMR spectroscopy : 77Se^{77}\text{Se}-NMR distinguishes selenium environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify sugar moiety integrity .
  • HPLC-MS : Quantifies purity and detects selenium-related byproducts (e.g., oxidized selenides) .

Q. How is Selenazofurin’s in vitro cytotoxicity assessed, and what cell lines are most responsive?

Cytotoxicity is evaluated via MTT or ATP-based viability assays in leukemia models (e.g., HL60 and L1210 cells). Selenazofurin exhibits 5–10× higher potency than thiazofurin, with IC50_{50} values of 0.1–0.5 µM, attributed to enhanced IMP dehydrogenase (IMPDH) binding . Dose-response curves should account for selenium’s pro-oxidant effects, which may confound results; include NAC (N-acetylcysteine) controls to isolate IMPDH-specific toxicity .

Advanced Research Questions

Q. What molecular mechanisms underlie Selenazofurin’s inhibition of IMP dehydrogenase, and how do they differ from NAD+^++ analogs?

Selenazofurin is metabolized to selenazole-4-carboxamide adenine dinucleotide (SeCAD), a competitive IMPDH inhibitor that mimics NAD+^+ but with higher binding affinity due to selenium’s electronegativity . Unlike NAD+^+ analogs (e.g., tiazofurin’s TAD), SeCAD directly blocks the catalytic cysteine (Cys331) in the IMPDH active site, preventing hypoxanthine conversion to xanthine monophosphate. This specificity reduces off-target effects on energy metabolism enzymes .

Q. How can researchers resolve contradictions in Selenazofurin’s clinical efficacy data from early-phase trials?

Phase I trials reported limited efficacy despite robust preclinical data, potentially due to:

  • Rapid selenium metabolism : SeCAD has a short half-life (<2 hours), necessitating sustained-release formulations .
  • Tumor microenvironment factors : Glutathione peroxidase activity in solid tumors may neutralize selenium’s oxidative stress effects .
  • Combination therapy design : Synergy with ribavirin (ED50_{50} = 0.1 µg/mL) suggests co-administration with nucleoside analogs improves efficacy .

Q. What strategies optimize Selenazofurin’s antiviral assays for RNA viruses (e.g., Venezuelan equine encephalitis virus)?

  • Time-of-addition assays : Differentiate pre- vs. post-entry inhibition. Selenazofurin acts early, blocking viral RNA polymerase cofactor synthesis .
  • Cytopathic effect (CPE) normalization : Use cell viability dyes (e.g., alamarBlue) with RNA viruses exhibiting delayed CPE; validate via plaque reduction neutralization .
  • Check IMPDH activity : Confirm target engagement using GTP depletion assays in infected cells .

Q. How does Selenazofurin resistance develop, and what genetic markers are implicated?

Resistance arises from IMPDH2 mutations (e.g., Cys331→Ser) that reduce SeCAD binding. CRISPR screening in HL60 cells identified overexpression of salvage pathway enzymes (e.g., HPRT1) as a bypass mechanism . Monitor GTP/GDP ratios and HPRT1 expression in resistant clones.

Q. What pharmacokinetic challenges arise in Selenazofurin’s preclinical development?

  • Oral bioavailability : <10% due to first-pass metabolism; prodrug strategies (e.g., acyloxyalkyl esters) improve absorption .
  • Selenium toxicity : Track plasma selenium levels; tolerable thresholds are ≤200 µg/L in rodent models .
  • Blood-brain barrier penetration : Critical for neurotropic viruses; use in situ perfusion models to assess brain/plasma ratios .

Q. How do non-covalent interactions (e.g., chalcogen bonds) enhance Selenazofurin’s target binding?

Selenium forms stronger chalcogen bonds with backbone carbonyls (e.g., Leu420 in IMPDH) compared to sulfur. Computational studies (DFT/MP2) show these interactions contribute ~3 kcal/mol to binding energy, explaining SeCAD’s 10× higher affinity than TAD .

Q. What statistical approaches are recommended for analyzing synergistic drug combinations (e.g., Selenazofurin + ribavirin)?

Use the Chou-Talalay method:

  • Calculate combination indices (CI) via CompuSyn software.
  • Validate synergy with isobolograms and dose-reduction indices .
  • For RNA viruses, apply Bliss independence to account for replication kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.